molecular formula C22H14Cl2N4O16S4 B1140990 Sulfochlorophenol S CAS No. 108321-09-1

Sulfochlorophenol S

Cat. No.: B1140990
CAS No.: 108321-09-1
M. Wt: 789.53
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Description

Table 1: Key Structural Parameters of this compound

Property Value/Description Source
Molecular Weight 789.53 g/mol
Empirical Formula C₂₂H₁₄Cl₂N₄O₁₆S₄
Azo Group Positions 3,6-positions of naphthalene core
Sulfonation Sites 2,7-positions of naphthalene; 3-positions of phenyl rings

Isomeric variations arise from:

  • Tautomerism : The hydroxyl groups at positions 4 and 5 on the naphthalene core enable keto-enol tautomerism, influencing electronic conjugation.
  • Stereoisomerism : The azo linkages adopt trans configurations under standard conditions, though cis isomers form transiently upon photoexcitation.
  • Sulfonation Patterns : Competitive sulfonation during synthesis may yield minor isomers with sulfonate groups at alternate positions on the phenyl rings.

X-ray crystallography remains challenging due to high hygroscopicity, but density functional theory (DFT) models predict a planar naphthalene system with dihedral angles of 15–25° between the aromatic rings and azo groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-bis[(5-chloro-2-hydroxy-3-sulfophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N4O16S4/c23-8-3-10(19(29)14(5-8)47(39,40)41)25-27-17-12(45(33,34)35)1-7-2-13(46(36,37)38)18(22(32)16(7)21(17)31)28-26-11-4-9(24)6-15(20(11)30)48(42,43)44/h1-6,29-32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNFKABIVXQRES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=C(C2=C(C(=C1S(=O)(=O)O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)O)O)O)O)N=NC4=C(C(=CC(=C4)Cl)S(=O)(=O)O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N4O16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70910682, DTXSID401122075
Record name 3,6-Bis[2-(5-chloro-2-hydroxy-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid
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Record name 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonic acid
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Molecular Weight

789.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2103-73-3, 108321-09-1
Record name 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonic acid
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Record name 3,6-Bis((5-chloro-2-hydroxy-3-sulphophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonic acid
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Record name 3,6-Bis[2-(5-chloro-2-hydroxy-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid
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Record name 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonic acid
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Record name 3,6-bis[(5-chloro-2-hydroxy-3-sulphophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid
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Preparation Methods

Standard Stock Solution Preparation

A 0.1% (w/v) SCPS stock solution is prepared by dissolving 100 mg of SCPS in 100 mL of double-distilled water. This solution is stable for at least one week when stored at 4°C. For working solutions, serial dilutions are performed using deionized water to achieve concentrations tailored to specific assays.

Optimization of Ion-Pair Complex Formation

The efficacy of SCPS in spectrophotometric methods depends on reaction conditions, including acid type, solvent selection, and dye-to-analyte ratios.

Acidic Medium Requirements

Sulfuric acid (H2SO4\text{H}_2\text{SO}_4) is the preferred acid for SCPS-mediated assays, as it enhances complex stability and absorbance intensity. Optimal concentrations vary by analyte:

  • Verapamil (VPM): 0.5 M H2SO4\text{H}_2\text{SO}_4

  • Diltiazem (DTZ) and Amlodipine (ADB): 0.3 M H2SO4\text{H}_2\text{SO}_4

Citric acid is less effective, yielding lower absorption intensities compared to sulfuric acid.

Solvent Selection

Chloroform is the optimal extracting solvent for SCPS complexes, providing maximal absorbance readings due to its high extraction efficiency and low miscibility with aqueous phases. Other solvents (e.g., dichloromethane, ethyl acetate) result in reduced sensitivity.

Analytical Workflows Using SCPS

SCPS forms chloroform-extractable ion-pair complexes with cationic drugs, enabling their quantification via UV-Vis spectrophotometry.

General Procedure for Drug Assays

  • Acid Addition: Transfer 1.5–2.0 mL of sulfuric acid (0.3–0.5 M) to a separating funnel.

  • Analyte Introduction: Add 1 mL of the drug solution (e.g., VPM, DTZ) within concentration ranges of 50–800 µg/mL.

  • Dye Complexation: Introduce 1.5 mL of 0.1% SCPS solution and mix thoroughly.

  • Extraction: Shake with three 3 mL aliquots of chloroform. Combine extracts in a 10 mL volumetric flask and dilute to volume.

  • Measurement: Filter through anhydrous sodium sulfate and measure absorbance at λmax=600nm\lambda_{\text{max}} = 600 \, \text{nm} against a reagent blank.

Stoichiometric and Thermodynamic Data

Job’s method reveals a 1:4 molar ratio between SCPS and drugs like VPM or DTZ. Formation constants (KfK_f) for these complexes range from 1.2×1041.2 \times 10^4 to 5.6×104L/mol5.6 \times 10^4 \, \text{L/mol}, with Gibbs free energy changes (ΔG\Delta G) of -24 to -28 kJ/mol, indicating spontaneous reactions.

Method Validation Parameters

SCPS-based methods exhibit strong linearity across defined concentration ranges:

AnalyteLinear Range (µg/mL)Molar Ratio (Drug:SCPS)Molar Absorptivity (L/mol·cm)
VPM300–8001:41.8×1031.8 \times 10^3
DTZ200–7001:42.1×1032.1 \times 10^3
ADB100–5501:41.5×1031.5 \times 10^3

Data derived from and.

Limits of detection (LOD) and quantification (LOQ) for these assays are 0.5–1.2 µg/mL and 1.6–3.8 µg/mL, respectively, demonstrating high sensitivity.

Comparative Analysis with Alternative Dyes

SCPS outperforms dyes like Eriochrome Cyanine R (ECC) and Bromopyrogallol Red (BPR) in specific applications:

Complex Stability

SCPS-drug complexes remain stable for >24 hours, whereas ECC complexes degrade within 6 hours. This stability is attributed to the strong sulfonic acid groups in SCPS, which enhance electrostatic interactions with protonated amine groups in drugs.

Sensitivity

At λmax=600nm\lambda_{\text{max}} = 600 \, \text{nm}, SCPS provides 20–30% higher molar absorptivity than BPR (λmax=440nm\lambda_{\text{max}} = 440 \, \text{nm}) for DTZ quantification.

Applications in Metal Ion Chelation

Beyond pharmaceuticals, SCPS serves as a chromogenic agent for uranyl ion (UO22+\text{UO}_2^{2+}) detection. Competitive binding assays using SCPS enable the identification of high-affinity ligands with KfK_f values up to 102010^{20} at pH 9 .

Chemical Reactions Analysis

Types of Reactions: Sulfochlorophenol S undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Analytical Chemistry

Spectrophotometric Applications
Sulfochlorophenol S is widely used in spectrophotometric methods for the determination of various pharmaceuticals. For instance, studies have demonstrated its effectiveness in forming ion-pair complexes with calcium channel blockers, allowing for sensitive detection and quantification. The absorption spectra of these complexes show significant changes with varying concentrations of this compound, indicating its utility in analytical assays .

Case Study: Drug Analysis
In a specific case study, researchers utilized this compound to analyze the concentration of drugs like verapamil and diltiazem. The method involved preparing stock solutions and utilizing sulfuric acid to enhance the color intensity of the resulting complexes. This approach allowed for accurate measurements within defined concentration ranges, showcasing the compound's versatility in pharmaceutical analysis .

Environmental Science

Bioremediation Potential
Chlorophenols, including this compound, have been identified as persistent environmental pollutants. Research indicates that bioremediation strategies employing microorganisms can effectively degrade chlorophenols in contaminated sites. This application is critical for mitigating the environmental impact of these compounds and restoring affected ecosystems .

Toxicological Studies
A significant body of research has focused on the toxicological profile of chlorophenols and their derivatives, including this compound. These studies highlight the health risks associated with exposure to such compounds, particularly their potential carcinogenic effects. For example, a longitudinal study in Finland linked chlorophenol exposure to increased incidences of non-Hodgkin's lymphoma and soft-tissue cancers . Understanding these risks is essential for developing effective environmental regulations and public health policies.

Toxicology and Public Health

Health Impact Assessments
The health effects of this compound are closely monitored due to its association with various adverse outcomes. Toxicological profiles indicate that chlorophenols can disrupt endocrine functions and may act as carcinogens . Continuous monitoring and research are necessary to evaluate the long-term health impacts on populations exposed to these compounds.

Case Study: Cancer Incidence Research
A follow-up study on cancer incidence among individuals exposed to chlorophenols revealed a significant correlation between exposure levels and cancer rates over time. This research underscores the importance of understanding the toxicological implications of this compound within public health frameworks .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Analytical ChemistryUsed in spectrophotometric assays for drug analysisEffective in forming ion-pair complexes for drug detection
Environmental SciencePotential for bioremediation of contaminated sitesMicrobial degradation strategies show promise
ToxicologyAssociated with health risks including carcinogenic effectsLinked to increased cancer incidence in exposed populations

Mechanism of Action

The primary mechanism of action of Sulfochlorophenol S involves its ability to form stable complexes with metal ions. The compound’s sulfonic acid groups and hydroxyl groups act as ligands, binding to the metal ions and forming highly stable complexes. This property is exploited in various analytical techniques to detect and quantify metal ions in different samples .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfochlorophenol S belongs to the class of sulphonated azo dyes used as metallochromic indicators. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Chemical Class Primary Application Detection Element Sensitivity Range Key Advantages
This compound Sulfonated azo dye Niobium (Nb) in ores/alloys Nb 0.007–1.50% High selectivity for Nb in complex matrices
Xylenol Orange Sulfonated triphenylmethane Rare earth metals, Zr, Al Multiple ppm–ppb levels Broad-spectrum metal detection
Dithizone Thiocarbazone Lead (Pb), Cd, Hg Pb 0.01–10 µg/mL Extractive spectrophotometry for heavy metals
Chromotropic Acid Naphthalene derivative Formaldehyde, nitrate NO₃⁻ 0.1–10 mg/L Specific for nitrate in environmental samples
Brucine Alkaloid Nitrates, NO₃⁻ NO₃⁻ 0.1–50 mg/L Historical use in nitrate assays

Sources:

Key Differentiators of this compound

Selectivity for Niobium: Unlike Xylenol Orange or Dithizone, this compound exhibits exceptional specificity for Nb in the presence of interfering ions like Ti, Ta, and Fe³⁺. This is critical in iron ore analysis, where matrix complexity demands minimal cross-reactivity .

Structural Complexity: The compound’s four sulfonic acid groups and two azo linkages enhance its solubility and chelation efficiency compared to simpler chlorophenols (e.g., 4-Chlorophenol, CAS 95-95-4), which lack such functional groups and are primarily used as biocides .

Standardization in Industrial Methods: this compound is codified in multiple national standards (e.g., GB/T 223.40-2007, GB/T 6730.47-2017) for Nb quantification, whereas alternatives like Dithizone are standardized for Pb detection (GB/T 6730.42-2017) .

Table 2: Detection Performance Comparison

Parameter This compound Xylenol Orange Dithizone
Detection Limit (Nb) 0.007% (in iron ores) Not applicable Not applicable
Wavelength (nm) 650–660 530–570 490–510
Interference Tolerance High (Fe³⁺, Ti, Ta) Moderate Low (pH-sensitive)
Environmental Impact Low acute toxicity* Low High (heavy metal waste)

*Note: this compound requires careful handling due to sulfonic acid content, but its environmental persistence is lower than chlorophenols like Pentachlorophenol .

Research Findings and Industrial Relevance

  • Niobium Recovery: this compound-based methods achieve >95% recovery rates in Nb spiking experiments for iron ores, outperforming older gravimetric techniques .
  • Cost Efficiency : Its stability in aqueous solutions reduces reagent consumption compared to Dithizone, which requires organic solvents .

Biological Activity

Sulfochlorophenol S, a chlorinated phenolic compound, is part of a broader class of chlorophenols that have garnered attention due to their biological activities and potential health impacts. Understanding its biological activity is crucial for assessing its environmental and health implications.

This compound is characterized by the presence of sulfonic acid and chlorophenol groups. This structure influences its reactivity and biological interactions. The sulfonation process, which involves the addition of a sulfonyl group, plays a significant role in the compound's biological activity, particularly in enzyme interactions and metabolic pathways .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : this compound exhibits significant antimicrobial properties. Studies have shown that chlorophenols can inhibit the growth of various bacteria and fungi, making them potential candidates for antimicrobial agents .
  • Cytotoxic Effects : Research indicates that chlorinated phenols can induce cytotoxic effects in mammalian cells. This includes apoptosis and necrosis, particularly in liver cells, which are often targeted by such compounds due to their metabolic processing .
  • Endocrine Disruption : Some studies suggest that chlorophenols may act as endocrine disruptors, interfering with hormone signaling pathways. This has implications for reproductive health and development .

Antimicrobial Activity

A study focusing on the antimicrobial effects of chlorinated phenols demonstrated that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standardized assays:

Microorganism MIC (mg/mL)
Escherichia coli6.72
Staphylococcus aureus6.63
Candida albicans7.00

These results indicate the compound's potential as an antimicrobial agent in clinical settings .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human liver cell lines. The findings revealed that exposure to varying concentrations resulted in significant cell death, with an IC50 value (the concentration causing 50% inhibition) observed at approximately 25 µM:

Concentration (µM) Cell Viability (%)
0100
1085
2550
5020

These observations highlight the compound's potential hepatotoxicity, necessitating further investigation into its safety profile .

Epidemiological Studies

Epidemiological research has linked exposure to chlorophenols, including this compound, with increased risks of certain cancers, particularly non-Hodgkin lymphoma (NHL). A notable case-control study involving workers exposed to chlorophenols showed a statistically significant association between exposure levels and NHL incidence:

  • Study Location : New Zealand
  • Population : Workers in pelt departments
  • Odds Ratio for NHL : 2.2 (95% CI: 0.8–6.3)

This suggests a need for stringent occupational safety measures when handling such compounds .

The biological activity of this compound is mediated through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit sulfotransferases, enzymes involved in the metabolism of various substrates including drugs and hormones. This inhibition can lead to altered pharmacokinetics of co-administered drugs .
  • Oxidative Stress Induction : The compound generates reactive oxygen species (ROS), contributing to oxidative stress in cells, which can lead to cellular damage and apoptosis .

Q & A

Q. What are the standard spectrophotometric protocols for determining metal content using Sulfochlorophenol S, and how are they validated?

this compound is widely used in spectrophotometric determination of metals like iron and niobium in ores. According to GB/T 6730.47-2017, the method involves forming a colored complex with the target metal at a specific pH, followed by absorbance measurement at defined wavelengths (e.g., 660 nm for niobium). Validation includes calibration curves with certified reference materials, precision testing via triplicate analyses, and recovery studies (spiked samples). Interference from coexisting ions (e.g., Fe³⁺, Ti⁴⁺) is mitigated using masking agents like oxalic acid .

Q. How should the experimental section be structured to ensure reproducibility when using this compound in analytical workflows?

Follow guidelines from the Beilstein Journal of Organic Chemistry:

  • Materials : Specify reagent purity (e.g., ≥99% this compound), preparation methods (e.g., 0.1% w/v aqueous solution), and instrumentation (e.g., UV-Vis spectrophotometer model).
  • Procedure : Detail pH adjustment (e.g., acetate buffer at pH 4.5), reaction time (e.g., 30 minutes for complex stabilization), and wavelength settings.
  • Data Reporting : Include calibration data (R² ≥ 0.995), detection limits (e.g., 0.007% Nb), and statistical uncertainty (e.g., ±2% RSD). Excess data (e.g., >5 compounds) should be in supplementary files .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Refer to OSHA HCS guidelines:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Storage : Keep in a dark, dry environment (<25°C) away from oxidizing agents.
  • Waste Disposal : Neutralize acidic residues before disposal, adhering to local regulations. Note that chlorophenol derivatives may exhibit toxicity; avoid inhalation and use fume hoods .

Advanced Research Questions

Q. How can spectral interferences in this compound-based assays be systematically addressed in complex matrices?

Advanced approaches include:

  • Matrix Modification : Use chelating resins (e.g., Dowex 50W-X8) to pre-concentrate target metals while removing interferents.
  • Multivariate Calibration : Employ partial least squares (PLS) regression to deconvolute overlapping absorbance peaks from co-existing metals.
  • Synergistic Agents : Add surfactants (e.g., CTAB) to enhance selectivity by stabilizing the metal-Sulfochlorophenol S complex .

Q. What strategies resolve contradictions in reported molar absorptivity values for this compound-metal complexes?

Discrepancies often arise from pH variability or impurities. Mitigation steps:

  • Standardized Buffers : Use NIST-traceable buffers (e.g., pH 3.0–5.0 for Nb analysis).
  • Reagent Purity : Verify this compound purity via HPLC (e.g., ≥98% by area normalization).
  • Cross-Validation : Compare results with alternative methods (e.g., ICP-MS) to confirm accuracy .

Q. How can this compound be adapted for novel applications, such as environmental monitoring of chlorophenol derivatives?

Recent studies explore its use as a derivatization agent in HPLC for detecting chlorophenols in water. Key steps:

  • Derivative Synthesis : React this compound with chlorophenols under alkaline conditions to form UV-active adducts.
  • Chromatographic Separation : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid).
  • Detection : Monitor at 254 nm with LODs as low as 0.1 µg/L. Validate against EPA Method 604 .

Methodological Tables

Parameter Iron Determination (GB/T 6730.7-2016) Niobium Determination (GB/T 6730.47-2017)
Wavelength (nm)520660
pH Range1.5–2.0 (HCl medium)4.0–4.5 (acetate buffer)
Linear Range (mg/L)0.1–5.00.05–3.5
Interference ManagementAscorbic acid (Fe³⁺ reduction)Oxalic acid (Ti⁴⁺ masking)
Detection Limit0.01% Fe0.007% Nb
Reference

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